![molecular formula C10H13N3O3 B14781691 2-amino-N-[(4-nitrophenyl)methyl]propanamide](/img/structure/B14781691.png)
2-amino-N-[(4-nitrophenyl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(4-nitrobenzyl)propanamide is a chiral compound with significant interest in various scientific fields. This compound features an amino group, a nitrobenzyl group, and a propanamide backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-nitrobenzyl)propanamide typically involves the reaction of (S)-2-amino-propanamide with 4-nitrobenzyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(4-nitrobenzyl)propanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(4-nitrobenzyl)propanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form different derivatives, such as hydroxylamines.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-aminobenzyl derivatives.
Reduction: Formation of hydroxylamines and other reduced derivatives.
Substitution: Formation of various substituted amides and other derivatives.
Scientific Research Applications
(S)-2-Amino-N-(4-nitrobenzyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(4-nitrobenzyl)propanamide involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The nitro group can undergo bioreduction, releasing reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrobenzyl)-1-propanamine
- 4-nitrobenzyl carbamates
- S-(4-nitrobenzyl)glutathione
Uniqueness
(S)-2-Amino-N-(4-nitrobenzyl)propanamide is unique due to its specific chiral configuration and the presence of both amino and nitrobenzyl groups. This combination allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H13N3O3 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-amino-N-[(4-nitrophenyl)methyl]propanamide |
InChI |
InChI=1S/C10H13N3O3/c1-7(11)10(14)12-6-8-2-4-9(5-3-8)13(15)16/h2-5,7H,6,11H2,1H3,(H,12,14) |
InChI Key |
XELDMMLRFWNMOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


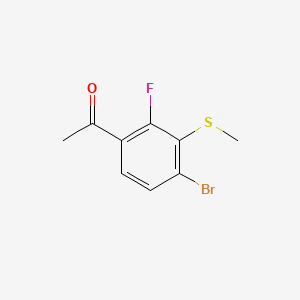
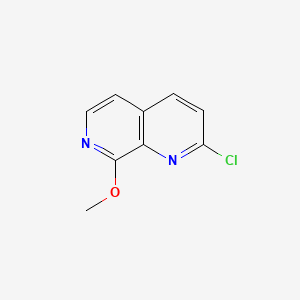
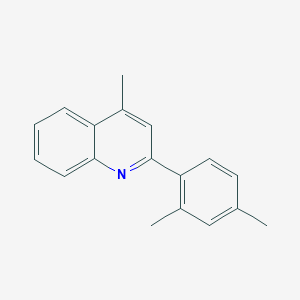
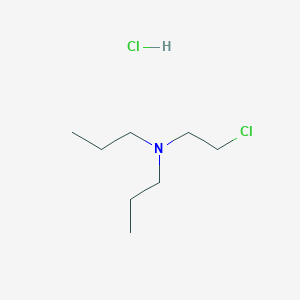
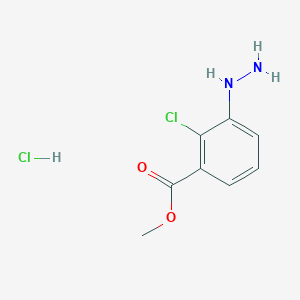
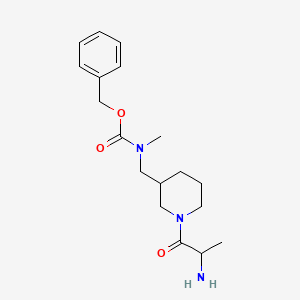
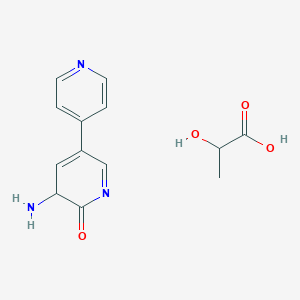
![[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14781652.png)
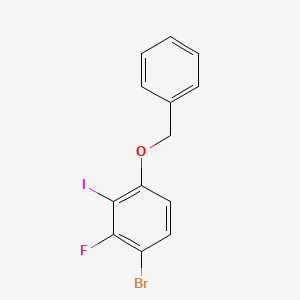
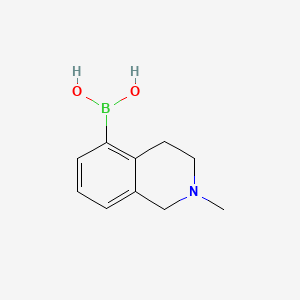
![(10R,13R)-17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14781671.png)
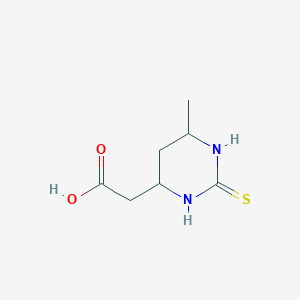
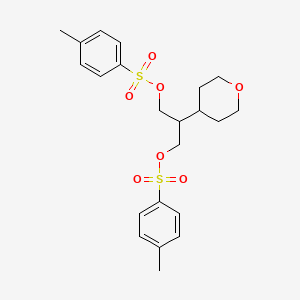
![N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B14781697.png)
